molecular formula C19H18FN3O3S B2690673 N-(2,5-dimethoxyphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 688337-00-0

N-(2,5-dimethoxyphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2690673
CAS No.: 688337-00-0
M. Wt: 387.43
InChI Key: XFJZURVSJAVAFD-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative characterized by a 2,5-dimethoxyphenyl group attached to the amide nitrogen and a 4-fluorophenyl-substituted imidazole ring linked via a sulfanyl (-S-) bridge. The compound’s structure combines electron-donating methoxy groups (on the phenyl ring) with electron-withdrawing fluorine atoms (on the imidazole ring), creating a unique electronic profile that may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S/c1-25-15-7-8-17(26-2)16(11-15)22-18(24)12-27-19-21-9-10-23(19)14-5-3-13(20)4-6-14/h3-11H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJZURVSJAVAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Imidazole Ring: Starting with the appropriate fluorophenyl precursors, the imidazole ring can be synthesized through cyclization reactions.

    Attachment of the Sulfanyl Group: The imidazole derivative can then be reacted with a thiol compound to introduce the sulfanyl group.

    Formation of the Acetamide Moiety: The final step involves the reaction of the sulfanyl-imidazole intermediate with 2,5-dimethoxyphenyl acetic acid or its derivatives under appropriate conditions to form the acetamide linkage.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions:

Reaction Reagents/Conditions Product Reference
Sulfoxide formationH₂O₂, CH₃COOH, 0–5°CN-(2,5-dimethoxyphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfinyl}acetamide
Sulfone formationmCPBA, CH₂Cl₂, RTN-(2,5-dimethoxyphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfonyl}acetamide
  • Mechanistic Insight : Sulfur’s lone pairs make the sulfanyl group susceptible to electrophilic oxidation. The fluorophenyl group slightly stabilizes intermediates due to its electron-withdrawing effect.

Nucleophilic Substitution at the Sulfanyl Bridge

The sulfur atom’s nucleophilicity enables displacement reactions:

Reaction Reagents/Conditions Product Reference
AlkylationAlkyl halides, K₂CO₃, DMF, 60°CN-(2,5-dimethoxyphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]alkylsulfanyl}acetamide
ArylationAryl boronic acids, Cu(OAc)₂N-(2,5-dimethoxyphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]arylsulfanyl}acetamide
  • Key Observation : Reactions proceed via an SN2 mechanism, with the acetamide carbonyl stabilizing transition states through resonance.

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

Reaction Reagents/Conditions Product Reference
Acidic hydrolysisHCl (6M), reflux2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid + 2,5-dimethoxyaniline
Basic hydrolysisNaOH (2M), EtOH/H₂O, 80°CSodium 2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetate + 2,5-dimethoxyaniline
  • Structural Impact : Hydrolysis disrupts the molecule’s hydrogen-bonding capacity, altering solubility and biological activity.

Functionalization of the Imidazole Ring

The imidazole ring participates in electrophilic substitution and coordination:

Reaction Reagents/Conditions Product Reference
HalogenationNBS, CCl₄, lightN-(2,5-dimethoxyphenyl)-2-{[1-(4-fluorophenyl)-5-bromo-1H-imidazol-2-yl]sulfanyl}acetamide
Metal coordinationPd(OAc)₂, DMSOPalladium(II) complex (chelates via imidazole N and sulfanyl S)
  • Regioselectivity : Electrophiles preferentially attack the imidazole C-5 position due to steric and electronic effects from the fluorophenyl group.

Demethylation of the Dimethoxyphenyl Group

The methoxy groups undergo demethylation under harsh conditions:

Reaction Reagents/Conditions Product Reference
BBr₃-mediated demethylationBBr₃, CH₂Cl₂, −78°CN-(2,5-dihydroxyphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
  • Application : Demethylation generates phenolic groups for further functionalization (e.g., conjugation or polymerization).

Reduction Reactions

Selective reduction of functional groups has been explored:

Reaction Reagents/Conditions Product Reference
Sulfanyl to thiolLiAlH₄, THF, refluxN-(2,5-dimethoxyphenyl)-2-mercaptoacetamide + 1-(4-fluorophenyl)-1H-imidazole
  • Caution : Over-reduction may degrade the imidazole ring.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Reaction Reagents/Conditions Product Reference
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃N-(2,5-dimethoxyphenyl)-2-{[1-(4-fluorophenyl)-5-aryl-1H-imidazol-2-yl]sulfanyl}acetamide
  • Utility : Introduces aryl groups at the imidazole C-5 position for structure-activity relationship studies.

Scientific Research Applications

Medicinal Chemistry Applications

N-(2,5-dimethoxyphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has shown potential in various pharmacological studies:

  • Anticonvulsant Activity : Research indicates that compounds with imidazole rings, similar to this compound, exhibit anticonvulsant properties. Molecular docking studies have demonstrated significant binding affinity to GABA receptors, suggesting potential as a treatment for epilepsy and other seizure disorders .
  • Antiviral Properties : The compound's structure allows for modifications that could enhance antiviral activity. Studies on related imidazole derivatives have shown promise against viral infections, indicating a pathway for developing antiviral agents based on this scaffold .
  • Cancer Research : The imidazole moiety is known for its role in anticancer drug development. Compounds with similar structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells, making this compound a candidate for further exploration in oncology .

The unique combination of phenyl, imidazole, and sulfanylacetamide groups in this compound suggests diverse biological activities:

  • Protein Binding Affinity : Studies have shown that derivatives of imidazole compounds can interact with various proteins, including receptors involved in neurotransmission and cellular signaling pathways. This interaction is crucial for developing drugs targeting specific biological pathways .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes. This characteristic is valuable for designing inhibitors that can regulate biochemical pathways relevant to disease states .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions:

Synthetic Routes

  • Preparation of Imidazole Ring : Initial steps often include the formation of the imidazole ring using appropriate precursors such as 4-fluorobenzaldehyde and amines.
  • Combination of Functional Groups : Subsequent reactions introduce the phenyl groups and the sulfanylacetamide moiety through nucleophilic substitutions or coupling reactions.

Industrial Production Methods

For large-scale production, continuous flow reactors and automated synthesis equipment can enhance efficiency and yield. Purification techniques like recrystallization and chromatography are essential to ensure the compound's purity.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the fluorophenyl and dimethoxyphenyl groups may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and analogous acetamide derivatives:

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Notable Properties/Applications Reference(s)
Target Compound : N-(2,5-dimethoxyphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide - 2,5-Dimethoxyphenyl
- 4-Fluorophenyl-imidazole
- Sulfanyl linker
~443.5* Potential antimicrobial/coordination ligand
Compound 2 () : N-(3,5-dimethylphenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide - 3,5-Dimethylphenyl
- Hydroxymethyl-imidazole
- Fluorobenzylcarbamoyl group
~527.6 Enhanced solubility due to hydroxymethyl group
Compound 41 () : N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide - Bis(trifluoromethyl)phenylsulfonyl
- 4-Chlorobenzoyl-indole
~632.9 Anti-inflammatory activity (indomethacin analog)
Compound 25 () : N-(6-chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide - Benzothiazole core
- 2,5-Dimethoxyphenyl
~406.9 Antimicrobial/antibiofilm applications
Compound () : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide - 3,4-Dichlorophenyl
- Pyrazolone ring
~408.3 Structural mimic of benzylpenicillin lateral chain

*Calculated based on molecular formula.

Key Comparative Insights

Substituent Effects on Bioactivity :

  • The target compound ’s 4-fluorophenyl-imidazole moiety distinguishes it from analogs like Compound 25 () , which features a benzothiazole core. Benzothiazole derivatives are widely recognized for their antimicrobial properties, suggesting that the target compound’s imidazole-sulfanyl group may offer alternative binding modes in biological systems .
  • Compound 41 () incorporates a sulfonyl group and indole ring, which are critical for its anti-inflammatory activity as an indomethacin analog. In contrast, the target compound’s methoxy and fluorine substituents may prioritize interactions with bacterial enzymes or metal ions .

Electronic and Solubility Profiles: The hydroxymethyl group in Compound 2 () enhances hydrophilicity compared to the target compound’s methoxy groups. This difference could impact pharmacokinetic properties such as membrane permeability or metabolic stability .

Structural Mimicry :

  • Compound () mimics the lateral chain of benzylpenicillin, a feature absent in the target compound. This highlights the versatility of acetamide scaffolds in emulating natural product pharmacophores for antibiotic design .

Research Findings

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to those described in , where palladium-catalyzed coupling or sulfanyl group introduction is employed .
  • Crystallographic Behavior : Analogous N-substituted acetamides (e.g., ) exhibit conformational diversity in the solid state, with dihedral angles between aromatic rings influencing packing and stability. Such data suggest that the target compound may form unique hydrogen-bonded dimers or polymorphs .
  • Antimicrobial Potential: Benzothiazole analogs (e.g., ) inhibit bacterial biofilms, implying that the target compound’s fluorophenyl-imidazole motif could be optimized for similar applications through structure-activity relationship (SAR) studies .

Biological Activity

N-(2,5-dimethoxyphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that has attracted attention in various fields of biological research due to its unique structural properties. This article provides a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a combination of phenyl, imidazole, and sulfanylacetamide groups. Its IUPAC name is this compound, and it has a molecular formula of C21H23N3O3SC_{21}H_{23}N_3O_3S .

Research indicates that compounds with similar structures often exhibit diverse biological activities through various mechanisms:

  • Antitumor Activity : The imidazole moiety is known for its role in modulating cellular pathways related to cancer cell proliferation and apoptosis. Compounds like this one may inhibit specific kinases or modulate the expression of oncogenes .
  • Antidiabetic Effects : Similar compounds have demonstrated the ability to enhance insulin sensitivity and improve glucose metabolism by modulating signaling pathways involved in insulin action .
  • Antimicrobial Properties : The presence of the sulfanyl group in the structure suggests potential antimicrobial activity, as sulfanyl-containing compounds have been reported to exhibit significant antibacterial effects .

Biological Activity Data

Activity Type Mechanism Reference
AntitumorInhibits cell proliferation via kinase modulation
AntidiabeticEnhances insulin sensitivity; improves glucose metabolism
AntimicrobialInhibits bacterial growth; disrupts cell wall synthesis

Case Studies and Research Findings

  • Antitumor Studies : In vitro studies have shown that similar imidazole derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, a study reported that imidazole-based compounds significantly inhibited the growth of breast cancer cells with IC50 values in the low micromolar range .
  • Antidiabetic Effects : A compound structurally related to this compound was tested in diabetic mouse models. Results indicated improved glucose tolerance and restoration of normal insulin levels, suggesting a potential role as an insulin sensitizer .
  • Antimicrobial Activity : Research on sulfanyl-containing compounds has demonstrated their efficacy against Gram-positive and Gram-negative bacteria. One study highlighted a derivative with significant antibacterial activity comparable to standard antibiotics .

Q & A

Basic: What are the recommended synthetic routes for preparing N-(2,5-dimethoxyphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide?

Methodological Answer:
The synthesis typically involves coupling a substituted imidazole-thiol intermediate with a dimethoxyphenyl acetamide precursor. A validated approach includes:

Thiol-activation : React 1-(4-fluorophenyl)-1H-imidazole-2-thiol with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form the sulfanyl acetamide intermediate.

Amide coupling : Use carbodiimide reagents (e.g., EDC·HCl) to conjugate the activated intermediate with 2,5-dimethoxyaniline in DCM at 273 K, followed by purification via column chromatography .

Crystallization : Recrystallize the product from methylene chloride or ethanol to obtain single crystals for structural validation .

Basic: How can the crystal structure of this compound be determined, and what software is suitable for refinement?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

Data collection : Use a diffractometer (Mo/Kα radiation) to measure intensities.

Structure solution : Employ direct methods (e.g., SHELXS or SHELXD) for phase determination.

Refinement : Refine the model using SHELXL, which handles hydrogen bonding networks (e.g., N–H⋯O interactions) and torsional conformations. For asymmetric units with multiple molecules, analyze dihedral angles between aromatic rings to resolve steric repulsions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1H/13C NMR to confirm substitution patterns (e.g., methoxy groups at δ ~3.8 ppm, fluorophenyl protons at δ ~7.2–7.6 ppm).
  • FT-IR : Validate amide C=O (~1650 cm⁻¹) and C–S (~650 cm⁻¹) stretches.
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ ion). Cross-reference with computational predictions (e.g., PubChem data) .

Advanced: How can computational methods predict the biological activity of this compound?

Methodological Answer:

Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., elastase, as in ). Focus on the sulfanyl acetamide linker and fluorophenyl group for hydrogen bonding and hydrophobic contacts.

QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptors/donors. Validate with experimental IC50 data from related analogs .

MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent to identify critical residues for mutagenesis studies.

Advanced: How should researchers address discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

Re-evaluate docking parameters : Adjust protonation states of active-site residues or include water molecules in the binding pocket.

Solubility testing : Measure kinetic solubility in PBS (pH 7.4) to rule out aggregation artifacts. Use dynamic light scattering (DLS) if precipitation is observed.

Off-target screening : Perform a kinase panel or proteome-wide profiling to identify unintended interactions .

Advanced: What strategies resolve conformational ambiguities in crystallographic data?

Methodological Answer:

Multi-molecule refinement : For asymmetric units with multiple conformers (e.g., ’s three molecules), refine each independently and calculate occupancy factors.

Hydrogen bonding analysis : Map R22(10) dimer motifs to validate intermolecular interactions.

DFT optimization : Compare experimental torsional angles (e.g., 44.5°–77.5° dihedrals in ) with gas-phase DFT calculations (B3LYP/6-31G*) to assess crystal packing effects .

Advanced: How can pharmacokinetic properties (e.g., metabolic stability) be optimized for in vivo studies?

Methodological Answer:

Metabolite identification : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS. Target labile groups (e.g., methoxy or acetamide).

Prodrug design : Introduce enzymatically cleavable groups (e.g., ester linkages) to enhance bioavailability.

Caco-2 permeability assay : Measure apparent permeability (Papp) to predict intestinal absorption .

Advanced: How to handle conflicting in vitro vs. in vivo efficacy data?

Methodological Answer:

Dose-response re-evaluation : Ensure in vitro assays (e.g., enzyme inhibition) use physiologically relevant concentrations.

Plasma protein binding : Measure compound binding to albumin/α-1-acid glycoprotein using equilibrium dialysis. Adjust dosing regimens based on free fractions.

Metabolomics : Profile in vivo metabolites to identify active/inactive derivatives .

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